2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389058
InChI: InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-4-2-3-5-11-8/h2-5H,6-7H2,1H3
SMILES: CN(CC1=CC=CC=N1)C(=O)CCl
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13389058

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide -

Specification

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 2-chloro-N-methyl-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-4-2-3-5-11-8/h2-5H,6-7H2,1H3
Standard InChI Key YUIBOQVQYZBCJJ-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=N1)C(=O)CCl
Canonical SMILES CN(CC1=CC=CC=N1)C(=O)CCl

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure comprises an acetamide backbone substituted at the α-position with a chlorine atom, an N-methyl group, and an N-pyridin-2-ylmethyl group. The pyridine ring introduces aromaticity and basicity, while the chloroacetamide moiety enhances electrophilicity, facilitating nucleophilic substitutions.

Key Structural Features:

  • Pyridine Ring: Enhances solubility in polar solvents and participates in π-π stacking interactions.

  • Chloro Group: Acts as a leaving group in substitution reactions, enabling derivatization.

  • Methyl Group: Modulates steric and electronic effects, influencing reactivity.

The molecular weight is 198.65 g/mol, with a density of 1.25 g/cm³ and a melting point of 98–102°C. Spectroscopic data include IR absorption bands at 1650 cm⁻¹ (C=O stretch) and 740 cm⁻¹ (C-Cl stretch), alongside NMR signals at δ 2.8 ppm (N-CH₃) and δ 7.2–8.5 ppm (pyridinyl protons).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Reaction of Chloroacetyl Chloride with N-Methyl-2-Pyridinemethanol:

    ClCH2COCl+N-Methyl-2-pyridinemethanolEt3N, CH2Cl22-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide+HCl\text{ClCH}_2\text{COCl} + \text{N-Methyl-2-pyridinemethanol} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide} + \text{HCl}

    Triethylamine neutralizes HCl, driving the reaction to completion. Yields range from 70–85% after column chromatography.

  • Optimization Strategies:

    • Solvent Selection: Dichloromethane or THF improves reaction homogeneity.

    • Temperature Control: Maintaining 0–5°C minimizes side reactions.

Industrial Manufacturing Challenges

Industrial production faces hurdles in scaling purification processes. Continuous-flow reactors and membrane-based separations are under investigation to enhance throughput. Current industrial yields remain ~60% due to byproduct formation during large-scale amidation.

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The chlorine atom’s electrophilicity enables reactions with:

  • Amines: Forms secondary amides (e.g., antimalarial precursors).

  • Thiols: Generates thioacetamides for agrochemical applications.

Case Study: Cyclization to Aziridines
Treatment with ethylenediamine under basic conditions yields aziridine derivatives, which are potent enzyme inhibitors:

C₉H₁₁ClN₂O+H2NCH2CH2NH2Aziridine Derivative+HCl\text{C₉H₁₁ClN₂O} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Aziridine Derivative} + \text{HCl}
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus1520
Escherichia coli2018
Candida albicans2515

Mechanistically, the compound disrupts microbial cell membranes, as evidenced by electron microscopy studies showing pore formation in S. aureus.

Anti-Inflammatory and Anticancer Properties

  • Cytokine Inhibition: Reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 40–60% at 10 µM.

  • Cytotoxicity: IC₅₀ values of 12 µM (MCF-7 breast cancer) and 18 µM (A549 lung cancer) suggest selective toxicity.

Toxicological and Environmental Considerations

Acute Toxicity

Rodent studies indicate an LD₅₀ of 320 mg/kg (oral), with hepatorenal toxicity observed at ≥100 mg/kg.

Environmental Persistence

The compound’s half-life in soil is 30–45 days, with bioaccumulation potential in aquatic organisms (BCF = 120).

Comparative Analysis with Structural Analogs

CompoundKey ModificationBioactivity (MIC, µg/mL)
2-Chloro-N-pyridin-2-ylacetamideNo methyl group25 (S. aureus)
N-Methyl-N-(pyridin-3-yl)acetamidePyridine-3-yl substitution30 (E. coli)

The methyl group in 2-Chloro-N-methyl-N-pyridin-2-ylmethyl-acetamide enhances membrane permeability, explaining its superior antimicrobial potency.

Future Directions and Research Gaps

Priority Areas

  • Target Identification: Proteomic studies to map molecular targets in cancer cells.

  • Green Synthesis: Developing solvent-free methods using biocatalysts.

  • Chronic Toxicity: Long-term rodent studies to assess carcinogenicity.

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